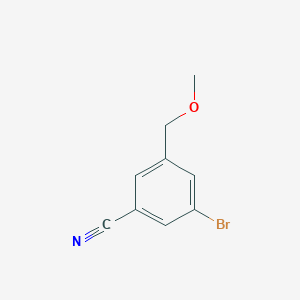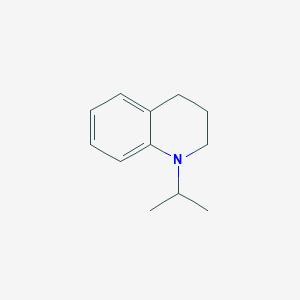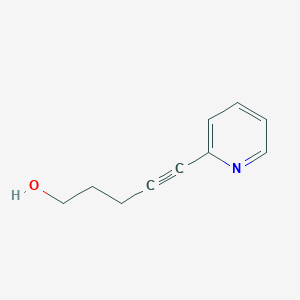![molecular formula C10H9NO4S B8750101 ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B8750101.png)
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized thieno[3,2-b]pyridine derivatives, while reduction can produce dihydro analogs .
Scientific Research Applications
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dihydro-5-oxothieno[3,2-b]pyridine-6-carboxylate: Lacks the hydroxy group at position 7.
Methyl 4,5-dihydro-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate is unique due to the presence of the hydroxy group at position 7, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its interactions with biological targets.
Properties
Molecular Formula |
C10H9NO4S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
ethyl 7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-2-15-10(14)6-7(12)8-5(3-4-16-8)11-9(6)13/h3-4H,2H2,1H3,(H2,11,12,13) |
InChI Key |
KQUKPJJTYCSWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CS2)NC1=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8750041.png)



![7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8750063.png)








![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro-, (3'R)-](/img/structure/B8750113.png)
